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Abstract

M2698, also known as MSC2363318A, is a potent, orally active, and selective dual inhibitor of
p70S6 kinase (p70S6K) and Akt kinases (Aktl and Akt3). Developed for the treatment of
cancers with dysregulation in the PI3K/Akt/mTOR (PAM) signaling pathway, M2698 offers a
unique mechanism of action by simultaneously targeting two critical nodes in this pathway. This
dual inhibition is designed to overcome the compensatory feedback loop that can limit the
efficacy of other PAM pathway inhibitors. This document provides a comprehensive technical
guide on the discovery, mechanism of action, and preclinical and clinical development of
M2698, presenting key data in a structured format, detailing experimental methodologies, and
visualizing complex biological and experimental processes.

Introduction: Discovery and Rationale

Dysregulation of the PI3K/Akt/mTOR (PAM) pathway is a frequent event in human cancers,
occurring in approximately 30% of cases, making it a prime target for therapeutic intervention.
[1][2] While inhibitors targeting components of this pathway, such as mMTORCL1 rapalogs, have
shown clinical efficacy, their effectiveness can be hampered by a compensatory feedback
mechanism that leads to the activation of Akt.[3][4]

To address this limitation, M2698 was developed as a selective, ATP-competitive dual inhibitor
of p70S6K and Akt1/3.[1][3] The rationale behind this dual-targeting approach is to block the
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downstream signaling of p70S6K, which is crucial for cell growth and survival, while
concurrently preventing the Akt activation that arises from the feedback loop.[1][4] M2698
originated from the screening of an in-house proprietary kinase library, which identified a
guinazoline carboxamide scaffold as a promising starting point for a structure-enabled drug
discovery program.[5] A significant feature of M2698 is its ability to cross the blood-brain
barrier, opening therapeutic possibilities for primary brain malignancies and cancers with
central nervous system (CNS) metastases.[1][4]

Mechanism of Action

M2698 functions as a potent, ATP-competitive inhibitor of p70S6K, Aktl, and Akt3.[2][6] By
inhibiting p70S6K, M2698 blocks the phosphorylation of its substrate, the ribosomal protein S6,
thereby impeding processes critical for cell growth and proliferation.[1][2] Simultaneously, the
inhibition of Aktl and Akt3 by M2698 is intended to suppress the compensatory feedback loop
that is often activated upon inhibition of the mTOR pathway.[1][3] This dual-action mechanism
leads to a more comprehensive shutdown of the PAM pathway signaling.

Signaling Pathway Diagram
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Caption: The PI3K/Akt/mTOR (PAM) signaling pathway and the inhibitory action of M2698.
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Quantitative Data Summary

The following tables summarize the key quantitative data for M2698 from preclinical studies.

Table 1: In Vitro Potency of M2698

Target/Assay IC50 Cell Line Reference
N/A (Biochemical

p70S6K 1nM [11[2][3]
Assay)
N/A (Biochemical

Aktl 1nM [1]1[2][3]
Assay)
N/A (Biochemical

Akt3 1nM [11[2][3]
Assay)

pGSK3p (indirect) 17 nM MDA-MB-468 [11[2][3]

pS6 (indirect) 15 nM MDA-MB-468 [11121[3]

_ _ Various Breast Cancer
Cell Proliferation 0.02-8.5uM [2]

Lines

Table 2: In Vivo Efficacy of M2698 in Xenograft Models
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Cancer Model Cell Line Dosing Outcome Reference
Dose-dependent
) ) tumor growth
Triple-Negative 10-30 mg/kg/day =
MDA-MB-468 inhibition; [1]
Breast Cancer (oral) )
regression at 30
mg/kg.[2][3]
Significant anti-
Her2+ Breast - o
MDA-MB-453 Not specified tumor activity.[1] [1]
Cancer
(3]
Significant anti-
Her2+ Breast . o
JIMT-1 Not specified tumor activity.[1] [1]
Cancer
[3]
Reduced brain
Glioblastoma tumor burden
U251 25 mg/kg/day [1]

(Orthotopic)

and prolonged

survival.[1][3]

Experimental Protocols

Detailed methodologies for key experiments are described below.

Radiometric Protein Kinase Assay (for IC50

determination)

o Objective: To determine the concentration of M2698 that causes 50% inhibition (IC50) of

target protein kinases.

o Methodology: A radiometric kinase activity assay was employed, which directly measures the

catalytic incorporation of phosphate onto kinase substrates.

e Procedure:

o The assay was performed according to Merck Millipore guidelines.[1]
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o M2698 was tested against a panel of 264 human kinases at a concentration of 1 uM to
assess selectivity.

o The percentage of remaining kinase activity compared to a dimethyl sulfoxide (DMSO)
control was determined.

o For the most sensitive kinases, a full dose-response curve was generated to calculate the
IC50 value.[1]

Cell-Based Potency Assay (Immunocytochemistry)

» Objective: To evaluate the cell-based potency of M2698 by measuring the phosphorylation
levels of p70S6K and Akt substrate proteins.

o Methodology: Immunocytochemistry was used to detect phosphorylated levels of ribosomal
protein S6 (pS6) and GSK3[ (pGSK3p).

e Procedure:
o MDA-MB-468 cells were seeded in 96-well plates.

o Cells were incubated with M2698 at concentrations ranging from 100 pM to 25 pM or a
DMSO control for 2 hours.

o Following incubation, cells were fixed and permeabilized.

o Primary antibodies against phosphorylated S6 (Ser240/242) and phosphorylated GSK3[
(Ser9) were added.

o A secondary antibody conjugated to a fluorescent marker was used for detection, and the
signal was quantified.[1]

Cell Proliferation Assay (Sulforhodamine B Assay)

¢ Objective: To determine the anti-proliferative activity of M2698 in cancer cell lines.

o Methodology: The Sulforhodamine B (SRB) assay, which measures total protein content as
an indicator of cell number, was utilized.
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e Procedure:
o Cells were seeded into 96-well plates at optimal densities to ensure exponential growth.
o Cells were cultured in a medium containing various concentrations of M2698 for 72 hours.

o After the incubation period, the protein was precipitated by the addition of 10%
trichloroacetic acid (TCA).

o Cells were stained with a 0.08% wt/v SRB solution.
o Unbound stain was removed by washing with 1% acetic acid.
o Bound SRB was solubilized with a 10 mM Tris base solution.

o The optical density was measured at 560 nm using a plate reader.[1]

In Vivo Xenograft Studies

» Objective: To evaluate the anti-tumor efficacy of M2698 in mouse models of human cancer.

» Methodology: Human cancer cell lines were implanted into immunocompromised mice to
generate xenograft tumors.

e Procedure:

o Tumor cells (e.g., MDA-MB-468 for breast cancer, U251 for glioblastoma) were implanted
subcutaneously or orthotopically into mice.

o Once tumors reached a specified size, mice were randomized into vehicle control and
M2698 treatment groups.

o M2698 was administered orally, typically once daily, at specified doses (e.g., 10, 20, 30
mg/kg).

o Tumor growth was monitored regularly by caliper measurements or imaging techniques
(e.g., MRI for brain tumors).
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o At the end of the study, tumors were excised and weighed, and pharmacodynamic
markers (like pS6 levels) were often assessed.[1]

Experimental Workflow Diagram
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Caption: A generalized workflow for the discovery and development of M2698.

Clinical Development

M2698 has been evaluated in a Phase | clinical trial (NCT01971515) in patients with advanced
malignancies.[1][7] The study assessed the safety, tolerability, and recommended Phase 2
dose (RP2D) of M2698 as a monotherapy and in combination with trastuzumab or tamoxifen.

[81[9]
Key findings from the Phase | trial include:

o Tolerability: M2698 was generally well-tolerated, with the most common treatment-emergent
adverse events being gastrointestinal issues, abnormal dreams, and fatigue.[9][10]
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e Pharmacodynamics: A dose- and concentration-dependent inhibition of pS6 levels was
observed in peripheral blood mononuclear cells and tumor tissue, confirming target
engagement.[8][9]

» Efficacy: While no objective responses were noted in the monotherapy cohort, 27.4% of
patients achieved stable disease at 12 weeks.[8][9] In combination cohorts, two patients with
breast cancer experienced partial responses.[8][9] The median progression-free survival
(PFS) was longer in patients with PAM pathway alterations without confounding resistance
markers.[8][9]

 Recommended Phase 2 Dose (RP2D): The RP2D for M2698 was determined to be 240 mg
once daily for monotherapy, 160 mg once daily with trastuzumab, and 160 mg once daily or a
240 mg intermittent regimen with tamoxifen.[8][9]

Conclusion

M2698 (MSC2363318A) is a novel, orally bioavailable dual inhibitor of p70S6K and Akt with a
compelling preclinical profile. Its unique mechanism of action, designed to overcome the Akt-
mediated feedback loop, and its ability to penetrate the blood-brain barrier, make it a promising
therapeutic agent for cancers with PAM pathway dysregulation. Early clinical data have
established its safety profile and demonstrated target engagement and preliminary signs of
anti-tumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic
potential of M2698 in targeted patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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